Silane, trimethyl[(1-methylethyl)thio]-
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Overview
Description
Silane, trimethyl[(1-methylethyl)thio]-: is a chemical compound with the molecular formula C6H16SSi . It is a member of the silane family, characterized by the presence of silicon atoms bonded to organic groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl[(1-methylethyl)thio]- typically involves the reaction of trimethylsilyl chloride with isopropyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)3SiCl+(CH3)2CHSH→(CH3)3SiSCH(CH3)2+HCl
Industrial Production Methods: Industrial production of Silane, trimethyl[(1-methylethyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl[(1-methylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, trimethyl[(1-methylethyl)thio]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(1-methylethyl)thio]- involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical transformations and applications.
Comparison with Similar Compounds
- Silane, tris[(1-methylethyl)thio]-
- Trimethylsilyl chloride
- Isopropyl mercaptan
Comparison: Silane, trimethyl[(1-methylethyl)thio]- is unique due to the presence of both silicon and sulfur atoms in its structure. This combination imparts distinct chemical properties, making it more versatile in certain applications compared to its analogs. For example, Silane, tris[(1-methylethyl)thio]- has three isopropylthio groups, which can lead to different reactivity and applications.
Properties
CAS No. |
14326-46-6 |
---|---|
Molecular Formula |
C6H16SSi |
Molecular Weight |
148.34 g/mol |
IUPAC Name |
trimethyl(propan-2-ylsulfanyl)silane |
InChI |
InChI=1S/C6H16SSi/c1-6(2)7-8(3,4)5/h6H,1-5H3 |
InChI Key |
MSKDVEATCZCZQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S[Si](C)(C)C |
Origin of Product |
United States |
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